(2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazinone core, followed by the introduction of the 2,4-dimethylphenyl and 4-ethylphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,4-dimethylphenyl)[4-(4-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H23NO3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
InChI |
InChI=1S/C25H23NO3S/c1-4-19-10-12-20(13-11-19)26-16-24(25(27)21-14-9-17(2)15-18(21)3)30(28,29)23-8-6-5-7-22(23)26/h5-16H,4H2,1-3H3 |
InChI Key |
NEKUEMHPUJKBFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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